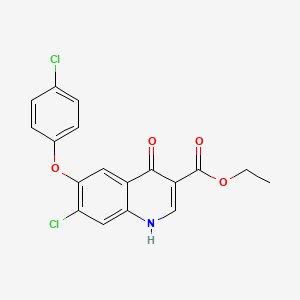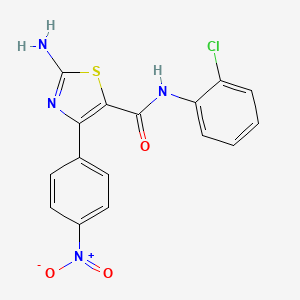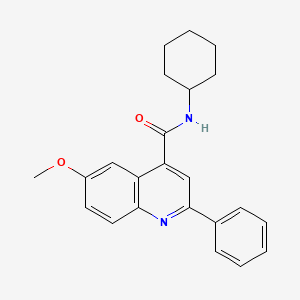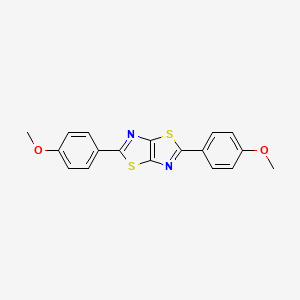
ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate
Vue d'ensemble
Description
Ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. This compound features a quinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of chloro and phenoxy substituents enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The chloro and phenoxy groups are introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using chlorine gas or thionyl chloride, while the phenoxy group can be introduced using phenol derivatives in the presence of a base.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound involves large-scale batch or continuous processes. Key steps include:
Bulk Synthesis of Quinoline Derivatives: Utilizing high-pressure reactors and automated systems to ensure consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the compound.
Quality Control: Rigorous testing using techniques like HPLC, NMR, and mass spectrometry to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, or organic bases like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of antimalarial, antimicrobial, and anticancer agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Industrial Applications: Utilized in the development of dyes, pigments, and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria.
Pathway Modulation: It may interfere with signaling pathways by binding to receptor tyrosine kinases, thereby modulating cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Ethyl 7-chloro-6-(4-chlorophenoxy)-4-hydroxy-3-quinolinecarboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-4-carboxylic acid: Lacks the ethyl ester and phenoxy groups, resulting in different chemical properties and biological activities.
Fluoroquinolones: A class of antibiotics with a fluorine atom, enhancing their antibacterial activity.
The unique combination of chloro and phenoxy groups in this compound contributes to its distinct chemical reactivity and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 7-chloro-6-(4-chlorophenoxy)-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-2-24-18(23)13-9-21-15-8-14(20)16(7-12(15)17(13)22)25-11-5-3-10(19)4-6-11/h3-9H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAODDXGWPYIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methoxyphenyl)-1-(4-methoxyphenyl)benzo[f]quinazoline](/img/structure/B3441984.png)
![ethyl {[3-cyano-6-cyclopropyl-4-(4-fluorophenyl)-2-pyridinyl]thio}acetate](/img/structure/B3441991.png)

![1,1'-sulfonylbis[4-chloro-3-(methylthio)benzene]](/img/structure/B3442003.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-fluorobenzamide](/img/structure/B3442006.png)
![4-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3442009.png)
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B3442017.png)
![N-[4-(aminosulfonyl)phenyl]-2,4,6-triisopropylbenzenesulfonamide](/img/structure/B3442022.png)

![1-Propanone, 3-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-](/img/structure/B3442048.png)
![2-mercapto-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3442078.png)

![2-(2-amino-2-oxoethyl)sulfanyl-1-cyano-4-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide](/img/structure/B3442090.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3442097.png)
